molecular formula C11H16O B2982175 (4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol CAS No. 94994-33-9

(4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol

Cat. No.: B2982175
CAS No.: 94994-33-9
M. Wt: 164.248
InChI Key: PCEKETYGXQLQAY-UHFFFAOYSA-N
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Description

(4-Ethynylbicyclo[222]octan-1-yl)methanol is an organic compound with the molecular formula C11H16O It features a bicyclo[222]octane core with an ethynyl group at the 4-position and a methanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol typically involves the functionalization of a bicyclo[2.2.2]octane core. One common method includes the use of carbinol as a protecting group due to its polar character and ability to sustain orthogonal functionalization . The synthetic route may involve nucleophilic reactions on the terminal alkyne and Sonogashira coupling reactions .

Industrial Production Methods

Industrial production methods for (4-Ethynylbicyclo[22

Chemical Reactions Analysis

Types of Reactions

(4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles like halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the ethynyl group can produce alkenes or alkanes.

Scientific Research Applications

(4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethynylbicyclo[222]octan-1-yl)methanol is unique due to its combination of an ethynyl group and a hydroxyl group on the bicyclo[222]octane core

Properties

IUPAC Name

(4-ethynyl-1-bicyclo[2.2.2]octanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-2-10-3-6-11(9-12,7-4-10)8-5-10/h1,12H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEKETYGXQLQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CCC(CC1)(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94994-33-9
Record name {4-ethynylbicyclo[2.2.2]octan-1-yl}methanol
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